6-Bromo-4-chloro-7-methoxyquinoline
Overview
Description
6-Bromo-4-chloro-7-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline family It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-4-chloro-7-methoxyquinoline can be synthesized through the reaction of 6-bromo-7-methoxy-4-quinolinol with phosphorus oxychloride. The reaction is typically carried out by stirring the reactants at 110°C for one hour. After the reaction, the mixture is cooled and poured into saturated aqueous sodium carbonate with ice while stirring. The resulting suspension is filtered, and the solid is washed with water and vacuum-dried overnight to yield the desired compound with a high yield of 97 percent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of phosphorus oxychloride and controlled reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the synthesis of the compound.
Sodium Carbonate: Used to neutralize the reaction mixture.
Boron Reagents: Used in coupling reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-4-chloro-7-methoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-methoxyquinoline involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups allows it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-7-methylquinoline
- 4-Bromo-6-methoxyquinoline
- 6-Bromo-4-chloroquinoline
Uniqueness
6-Bromo-4-chloro-7-methoxyquinoline is unique due to the presence of the methoxy group at the 7th position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties .
Properties
IUPAC Name |
6-bromo-4-chloro-7-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-5-9-6(4-7(10)11)8(12)2-3-13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYUZCQWPAWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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